molecular formula C19H20FN5O2S B2367718 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034494-28-3

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2367718
CAS No.: 2034494-28-3
M. Wt: 401.46
InChI Key: LBCNPBNFWGPUMH-UHFFFAOYSA-N
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Description

The compound "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" is a structurally complex small molecule featuring a pyrimidine ring substituted with ethyl and fluorine groups, a pyrrolidine linker, and a thiazole moiety modified with a methyl group and a pyrrole substituent. Its synthesis likely involves multi-step reactions, including Suzuki coupling or nucleophilic substitutions, as inferred from analogous synthetic procedures in .

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c1-3-14-15(20)17(22-11-21-14)27-13-6-9-25(10-13)18(26)16-12(2)23-19(28-16)24-7-4-5-8-24/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCNPBNFWGPUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule that integrates multiple pharmacologically relevant functional groups, including a pyrimidine derivative, a pyrrolidine ring, and a thiazole moiety. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O2SC_{20}H_{22}FN_3O_2S, with a molecular weight of approximately 385.4 g/mol. Its structure incorporates:

  • Pyrimidine Ring : Known for its role in nucleic acid metabolism and as a building block for various pharmaceuticals.
  • Pyrrolidine Ring : Often associated with enhanced bioactivity due to its ability to mimic natural substrates in biological systems.
  • Thiazole Moiety : Frequently found in compounds exhibiting antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors. The presence of the pyrimidine and thiazole rings indicates potential interactions with nucleic acids or proteins, which could modulate various cellular pathways. The fluorinated pyrimidine component may enhance its pharmacological properties by increasing lipophilicity and improving binding affinity to biological targets.

Anticancer Potential

Preliminary studies suggest that compounds containing fluorinated pyrimidines exhibit promising anticancer activity. The fluoropyrimidine component may enhance efficacy against cancer cell lines by inhibiting DNA synthesis or interfering with cell cycle progression.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, the dual functionality as both an enzyme inhibitor and a potential therapeutic agent makes it a valuable candidate for further research in medicinal chemistry.

In Vitro Studies

In vitro studies have demonstrated that similar compounds with pyrimidine and thiazole functionalities exhibit significant activity against various cancer cell lines. For example, derivatives of pyrimidine have been shown to inhibit cell proliferation, migration, and invasion in cancer models .

Pharmacological Evaluations

Pharmacological evaluations have indicated that compounds with similar structural characteristics can modulate signaling pathways associated with tumor growth. These findings suggest that the compound may also possess anti-inflammatory properties, enhancing its therapeutic profile .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Inhibits DNA synthesis; potentially effective against various cancer cell lines.
Enzyme Inhibition May inhibit key metabolic enzymes related to disease pathways.
Anti-inflammatory Potential to modulate inflammatory responses, contributing to overall therapeutic efficacy.

Scientific Research Applications

Structural Characteristics

This compound features several key structural elements:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that can enhance solubility and biological activity.
  • Fluorinated Pyrimidine : The presence of fluorine may improve pharmacokinetic properties and increase potency against specific biological targets.
  • Thiazole Moiety : Known for its diverse biological activities, thiazoles can interact with various biomolecules, providing potential therapeutic effects.

Potential Biological Activities

The hypothesized biological activities of this compound are based on its structural components, which have been linked to various pharmacological effects:

  • Antitumor Activity : Compounds containing pyrimidine derivatives have shown cytotoxic effects against cancer cell lines. The fluorinated aspect may enhance this activity.
  • Antiviral Properties : Pyrimidines are recognized for their antiviral capabilities, particularly in inhibiting viral replication.
  • Neuroprotective Effects : Benzofuran and thiazole derivatives have demonstrated potential in neuroprotection and modulation of neurotransmitter systems.

Antitumor Studies

Recent studies indicate that derivatives of pyrimidine, including those similar to the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of tumors in vitro and in vivo models .

Antiviral Activity

Research has highlighted the role of pyrimidine derivatives in the development of antiviral agents. Preliminary data suggest that the compound may inhibit viral replication mechanisms, making it a candidate for further antiviral drug development .

Neuroprotective Studies

Benzofuran derivatives are noted for their neuroprotective properties. Investigations into compounds with similar thiazole structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antitumor Efficacy

A study involving a series of pyrimidine derivatives demonstrated that modifications to the structure significantly affected their cytotoxicity against breast cancer cell lines. The introduction of a fluorinated group increased potency by enhancing interaction with DNA .

Case Study 2: Neuroprotection

Research on thiazole derivatives indicated their effectiveness in reducing neuronal death in models of neurodegenerative diseases. The incorporation of a benzofuran component was found to amplify these protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules, particularly those targeting kinases or apoptosis pathways. Below is a comparative analysis with key analogues:

Compound Name/ID Core Structure Features Bioactivity/Application Key Differences Source
Target Compound Pyrimidine (fluorinated), thiazole-pyrrole Hypothesized kinase inhibition Unique pyrrolidine linker, dual heterocyclic design N/A
Example 76 () Pyrazolo[3,4-d]pyrimidine, thiophen-morpholine Kinase inhibition (e.g., BTK, EGFR) Thiophene-morpholine substituent
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)... Pyrimidine, thiazole-methyl Anticancer (ferroptosis induction) Amino group, dimethylthiazole substitution
Natural Compounds () Variable (e.g., flavonoids, alkaloids) Ferroptosis induction in OSCC Lack of synthetic fluorinated groups

Key Observations:

Fluorination Impact: The fluorine atom on the pyrimidine ring in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues, as seen in kinase inhibitors like osimertinib .

Thiazole-Pyrrole Synergy : The 4-methyl-2-(1H-pyrrol-1-yl)thiazole group may confer unique electronic properties, akin to thiazole derivatives used in ferroptosis induction (), though direct mechanistic data are lacking.

Bioactivity Insights (Indirect Evidence):

  • Kinase Inhibition Potential: Pyrimidine derivatives () are frequently employed in kinase-targeted therapies, implying that the fluoropyrimidine core may interact with ATP-binding pockets in kinases like EGFR or VEGFR .

Preparation Methods

Primary Disconnections

  • The amide bond between the pyrrolidine nitrogen and the thiazole-carbonyl group
  • The ether linkage between the pyrimidine and pyrrolidine rings
  • The thiazole ring construction
  • The fluoropyrimidine core synthesis

These disconnections lead to three primary building blocks:

  • A 6-ethyl-5-fluoropyrimidin-4-yl precursor (typically a 4-chloro or 4-hydroxy derivative)
  • 3-hydroxypyrrolidine (or a protected derivative)
  • 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (or an activated derivative)

Synthetic Route to the Fluoropyrimidine Component

Preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine

The synthesis begins with the preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine, which serves as a key intermediate. Based on established methodology, this can be achieved through the following sequence:

Step 1: Enamination of α-fluoropropionoylacetate

α-fluoropropionoylacetate formaldehyde + NH₃ → enamination product

Step 2: Cyclization with formamide

Enamination product + HCONH₂ + base → 5-fluoro-6-ethyl-4-hydroxypyrimidine

The cyclization reaction is optimally performed using sodium methoxide as the base in methanol, with a molar ratio of base to α-fluoropropionoylacetate of 2-4:1, and a reaction time of 10-24 hours.

Conversion to 5-fluoro-6-ethyl-4-chloropyrimidine

The hydroxypyrimidine is then converted to the corresponding chloride, which serves as a better leaving group for nucleophilic substitution:

5-fluoro-6-ethyl-4-hydroxypyrimidine + POCl₃ → 5-fluoro-6-ethyl-4-chloropyrimidine

This reaction is typically carried out using excess phosphorus oxychloride as both reagent and solvent, at reflux temperatures for 3-4 hours.

Synthesis of 3-hydroxypyrrolidine Component

Industrial Preparation of Pyrrolidine

The base pyrrolidine structure can be prepared industrially through the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures:

HO(CH₂)₄OH + NH₃ → pyrrolidine + 2H₂O

This reaction is conducted at 165-200°C under a pressure of 17-21 MPa using a cobalt and nickel oxide catalyst supported on alumina. The reaction is carried out in the liquid phase in a continuous tube reactor operated in the cycle gas method.

Functionalization to 3-hydroxypyrrolidine

Several methods exist for the preparation of 3-hydroxypyrrolidine:

Method A: Reduction of pyroglutamic acid derivatives

Pyroglutamic acid → (conversion to acid chloride) → reduction → 3-hydroxypyrrolidine

Method B: Selective reduction of appropriate 3-oxidized pyrrolidine precursors

Method C: Nucleophilic opening of epoxides followed by cyclization

For laboratory scale, the most efficient approach typically involves the reduction of pyroglutamic acid derivatives using suitable reducing agents such as lithium aluminum hydride or borane.

Synthesis of the Thiazole Component

Preparation of 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid

The thiazole ring construction generally follows established heterocyclic synthesis methodology:

Step 1: α-Bromination of an appropriate ketone precursor

CH₃COCH₂R + Br₂ → CH₃COCH(Br)R

Step 2: Thiazole ring formation via reaction with a thiourea derivative

CH₃COCH(Br)R + pyrrole-substituted thiourea → 4-methyl-2-(1H-pyrrol-1-yl)thiazole derivative

Step 3: Oxidation/functionalization to introduce the carboxylic acid group at position 5

This synthetic approach is supported by prior work on thiazole synthesis, where α-bromocarbonyl compounds react with thioamides to form the thiazole core structure.

Final Assembly of the Target Molecule

Coupling of Fluoropyrimidine with Hydroxypyrrolidine

The nucleophilic substitution reaction between 5-fluoro-6-ethyl-4-chloropyrimidine and 3-hydroxypyrrolidine proceeds as follows:

5-fluoro-6-ethyl-4-chloropyrimidine + 3-hydroxypyrrolidine + base → 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine

This reaction typically requires a base such as potassium carbonate, cesium carbonate, or sodium hydride to deprotonate the hydroxyl group. Suitable solvents include dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF). The reaction generally proceeds at temperatures between 60-100°C for 12-24 hours.

Amide Coupling with Thiazole Carboxylic Acid

The final step involves the formation of the amide bond between the pyrrolidine nitrogen and the thiazole carboxylic acid:

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine + 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid → target compound

This coupling can be achieved through various amide formation protocols:

Method A: Activation using coupling reagents such as HATU, EDC/HOBt, or TBTU in the presence of a tertiary amine base (typically diisopropylethylamine or triethylamine) in DMF or dichloromethane.

Method B: Conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the pyrrolidine in the presence of a base.

Method C: Using carbonyldiimidazole (CDI) as an activating agent.

The coupling reaction typically proceeds at room temperature to 50°C for 4-24 hours, depending on the activation method employed.

Experimental Conditions and Optimization

Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Catalyst/Additives
Fluoropyrimidine Cyclization Formamide, enamination product Methanol 60-80°C 10-24 h Sodium methoxide
Chlorination POCl₃ Neat or DCM Reflux 3-4 h Pyridine (catalytic)
Pyrrolidine-Pyrimidine Coupling 3-hydroxypyrrolidine, chloropyrimidine DMF or ACN 60-80°C 12-24 h K₂CO₃ or Cs₂CO₃
Thiazole Formation α-bromoketone, thiourea derivative Ethanol or ACN 60°C 3-8 h Triethylamine
Final Amide Coupling Carboxylic acid, pyrrolidine derivative DCM or DMF 0°C to RT 4-12 h HATU, DIPEA

Yield Optimization Strategies

Several factors can significantly influence the overall yield of the synthesis:

  • Protection strategies: Temporary protection of reactive groups such as the pyrrolidine nitrogen may be necessary to prevent side reactions during certain synthetic steps.

  • Reaction conditions for thiazole formation: The formation of the thiazole ring is particularly sensitive to reaction conditions. Optimal results are typically achieved by conducting the reaction under inert atmosphere with carefully controlled addition of reagents.

  • Amide coupling efficiency: The final coupling step can be optimized by screening different coupling reagents. HATU generally provides superior results for sterically hindered amide formations compared to other coupling reagents.

  • Purification protocols: Chromatographic purification after each step is essential for maintaining high purity of intermediates, which directly impacts the success of subsequent reactions.

Analytical Characterization

Spectroscopic Data for the Target Compound

The final compound can be characterized using the following analytical techniques:

¹H NMR (600 MHz, DMSO-d₆): Expected key signals include the ethyl group of the pyrimidine (quartet and triplet at approximately δ 2.3-2.6 and 1.0-1.2 ppm), the methyl group on the thiazole (singlet at approximately δ 2.4-2.6 ppm), the pyrrole protons (multiplets at approximately δ 6.2-7.4 ppm), and the complex pattern of pyrrolidine protons (multiplets at approximately δ 3.4-4.5 ppm).

¹³C NMR (150 MHz, DMSO-d₆): Expected to show all carbon resonances including characteristic signals for the carbonyl carbon (approximately δ 160-165 ppm), the fluorine-bearing carbon (doublet at approximately δ 150-155 ppm due to C-F coupling), and the various aromatic and heterocyclic carbons.

HRMS (ESI⁺): Calculated for C₁₉H₂₀FN₅O₂S [M+H]⁺: 402.1400

IR (KBr, cm⁻¹): Expected to show characteristic bands for C=O stretching (approximately 1650 cm⁻¹), C-F stretching (approximately 1100-1200 cm⁻¹), and various aromatic and heterocyclic vibrations.

Purity Assessment

The purity of the final compound can be assessed using:

  • HPLC analysis: Using a suitable reverse-phase column (typically C18) with UV detection at multiple wavelengths.

  • Elemental analysis: Expected values for C₁₉H₂₀FN₅O₂S: C, 56.85%; H, 5.02%; N, 17.45%; S, 7.99%.

  • Melting point determination: To be determined experimentally, as no literature value is currently available.

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative synthetic approach involves a more convergent strategy where larger building blocks are prepared separately and then combined in fewer steps:

  • Preparation of (3-hydroxypyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone via amide coupling
  • Separate synthesis of 6-ethyl-5-fluoropyrimidin-4-yl derivative
  • Final coupling of the two major fragments

This approach may offer advantages in terms of overall efficiency and flexibility in functionalization.

Solid-Phase Synthesis Considerations

For library generation or small-scale preparations, solid-phase synthesis techniques could be employed, particularly for the amide formation steps. This would involve:

  • Immobilization of a suitable pyrrolidine derivative on a solid support
  • Sequential coupling with the fluoropyrimidine and thiazole components
  • Cleavage from the resin to obtain the final product

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone?

  • Methodological Answer : The synthesis involves multi-step protocols, including coupling reactions between fluoropyrimidine and thiazole intermediates. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) under catalytic conditions (e.g., triethylamine) can yield the target compound. Optimization of reaction time (e.g., 2–6 hours) and temperature (60–100°C) is critical to avoid side products like unreacted pyrimidine or thiazole derivatives . Post-synthesis purification via recrystallization (DMF/EtOH) or column chromatography (silica gel, hexane/ethyl acetate) is recommended for >95% purity.

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Confirm substituent positions (e.g., fluoropyrimidine C-F coupling at ~160 ppm in 19F^{19}\text{F}-NMR; pyrrolidine protons at δ 3.5–4.0 ppm in 1H^{1}\text{H}-NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (expected m/z ~470–480).
  • HPLC : Purity assessment using C18 columns (ACN/water gradient, UV detection at 254 nm) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability studies in DMSO (common stock solvent) show degradation <5% over 6 months at -20°C. Avoid prolonged exposure to light (photodegradation observed at λ >300 nm) and acidic/basic conditions (pH <4 or >10 causes hydrolysis of the pyrrolidin-1-yl methanone group). Use inert atmospheres (N2_2) during handling .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 6-ethyl-5-fluoropyrimidin-4-yl with 6-methyl-5-chloro analogs) and compare bioactivity.
  • Biological Assays : Test analogs in kinase inhibition panels (e.g., EGFR, VEGFR) to identify critical pharmacophores. Use IC50_{50} values from dose-response curves (n=3 replicates) to quantify potency differences.
  • Computational Modeling : Docking studies (AutoDock Vina) to map interactions with ATP-binding pockets .

Q. What experimental strategies resolve contradictory data in solubility and bioavailability studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method (PBS pH 7.4, 37°C) with LC-MS quantification. If discrepancies arise (e.g., DMSO vs. aqueous solubility), validate via equilibrium solubility assays.
  • Bioavailability : Compare pharmacokinetic profiles in rodent models (IV vs. oral administration). Address low oral bioavailability (<20%) via prodrug strategies (e.g., esterification of the methanone group) .

Q. How to optimize in vivo efficacy while minimizing off-target effects?

  • Methodological Answer :

  • Toxicology Screening : Assess hepatotoxicity (ALT/AST levels in serum) and cardiotoxicity (hERG channel inhibition, patch-clamp assays).
  • Dose Optimization : Use PK/PD modeling (e.g., NONMEM) to correlate plasma concentration with target engagement (e.g., tumor growth inhibition in xenografts).
  • Selectivity Profiling : Perform kinome-wide screening (≥400 kinases) to identify off-target hits and refine the scaffold .

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